molecular formula C10H11NO2 B136344 Methyl indoline-5-carboxylate CAS No. 141452-01-9

Methyl indoline-5-carboxylate

Cat. No. B136344
Key on ui cas rn: 141452-01-9
M. Wt: 177.2 g/mol
InChI Key: VVAPQJBMJBCZMH-UHFFFAOYSA-N
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Patent
US08741887B2

Procedure details

To a solution of methyl 1H-indole-5-carboxylate 1j (2 g, 11.4 mmol) in glacial acetic acid (15 mL) at 0° C. was added sodium cyanoborohydride (1.08 g, 17.2 mmol) slowly. The mixture was allowed to warm up and stirred at room temperature for 2 h. Water was added to the resulting mixture at 0° C., and pH of the solution was adjusted to ˜12 with 1N aqueous NaOH. The mixture was extracted with CH2Cl2 and the organic layer was washed with brine and dried over Na2SO4. The solution was concentrated and purified by flash column chromatography (silica gel, 15% EtOAc/heptane) to give compound 55a (1.79 g). MS m/z (M+H+) 178.1.
Name
methyl 1H-indole-5-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2[CH:12]=[CH:11][C:10]([C:13]([N:15]3[CH2:18][CH:17](N4CCNCC4)[CH2:16]3)=O)=CC=2)CCCCC1.[C:25]([BH3-])#N.[Na+].O.[OH-].[Na+].[C:32]([OH:35])(=[O:34])[CH3:33]>>[NH:15]1[C:18]2[C:11](=[CH:12][C:33]([C:32]([O:35][CH3:25])=[O:34])=[CH:16][CH:17]=2)[CH2:10][CH2:13]1 |f:1.2,4.5|

Inputs

Step One
Name
methyl 1H-indole-5-carboxylate
Quantity
2 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(=O)N1CC(C1)N1CCNCC1
Name
Quantity
1.08 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 15% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CCC2=CC(=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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